2-Ethylthio-5-trifluoromethylpyrimidine
Description
2-Ethylthio-5-trifluoromethylpyrimidine is a pyrimidine derivative featuring an ethylthio (-S-CH₂CH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C7H7F3N2S |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H7F3N2S/c1-2-13-6-11-3-5(4-12-6)7(8,9)10/h3-4H,2H2,1H3 |
InChI Key |
JBCXKSQPKLVOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Similarity
The table below compares 2-Ethylthio-5-trifluoromethylpyrimidine with key analogs, emphasizing substituent differences and physicochemical properties:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects :
- The ethylthio group at position 2 in the target compound introduces greater lipophilicity compared to the trifluoromethyl group in A288596. This may enhance membrane permeability but reduce aqueous solubility .
- Trifluoromethyl at position 5 (vs. carboxylate or hydroxyl groups in analogs) likely improves metabolic stability and electron-withdrawing effects, influencing reactivity in synthesis .
Synthetic Pathways :
Physicochemical and Functional Differences
- Solubility : Carboxylate esters (e.g., A288598) typically exhibit lower polarity than carboxylic acids (A273033) or hydroxylated analogs (A745591). The ethylthio group in the target compound may further reduce solubility compared to these analogs .
- Molecular Weight : The target compound (~210.2 g/mol) is lighter than A288598 (220.15 g/mol) due to the absence of the carboxylate ester group.
Research Findings and Implications
- Structural Similarity Scores : Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (A288598) shows a 0.91 similarity to the target compound, primarily due to the shared pyrimidine core and trifluoromethyl group. However, the ethylthio substitution introduces distinct electronic and steric effects .
- Synthetic Feasibility : The ethylthio group can be introduced via thiol-alkylation reactions, analogous to methods used for compound 1 in .
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